(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid
Description
(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a spirocyclic lactam derivative characterized by a bicyclic framework combining a cyclohexane ring fused with a diazepane-dione system. The compound features:
- Spirocyclic core: A 4.5-membered spiro junction (cyclohexane fused to a 1,3-diaza ring).
- Functional groups: Two carbonyl groups (C2 and C4 positions), a methyl group at N1, and an acetic acid moiety at N2.
- Conformational flexibility: The spiro architecture enables unique spatial arrangements, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-12-10(17)13(7-8(14)15)9(16)11(12)5-3-2-4-6-11/h2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEJSMNMNFCNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent due to its unique structural features that may confer biological activity.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Biochemical Research
In biochemical assays, (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is utilized as a reagent in proteomics and other biological studies.
- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms.
Material Science
The compound's unique structure allows it to be incorporated into polymers and other materials, enhancing their properties.
- Polymer Synthesis : It serves as a monomer in the synthesis of novel polymers with potential applications in coatings and adhesives.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Enzyme Inhibition
Research conducted at a leading university explored the inhibitory effects of this compound on specific kinases involved in cancer cell proliferation. The findings indicated that the compound could reduce tumor growth in vitro by inhibiting these kinases, suggesting its potential use in cancer therapeutics.
Mechanism of Action
The mechanism of action of (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid involves its interaction with specific molecular targets within biological systems. The compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular formula : C11H15N2O4 (as per PubChem data for closely related analogs) .
- Hydrogen bonding: Two H-bond donors (carboxylic acid and lactam NH) and six H-bond acceptors, facilitating interactions with biological targets .
- Reactivity : The carboxylic acid group enhances solubility and enables derivatization, while the lactam carbonyls participate in nucleophilic substitutions .
Comparison with Structurally Similar Compounds
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid)
- Structural differences :
- Pharmacological activity: DiPOA is a peripherally restricted mu-opioid agonist with antihyperalgesic effects, attributed to its inability to cross the blood-brain barrier due to polar carboxylic acid and large substituents .
- Pharmacokinetics: Property Target Compound DiPOA Molecular Weight ~240 g/mol 477.56 g/mol H-bond Donors 2 2 LogP (estimated) 1.2 4.8 (lipophilic substituents)
NNC 63-0532 ([8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl]-acetic acid methyl ester)
- Structural differences :
- Activity: NNC 63-0532 is a potent nociceptin receptor agonist (EC50 = 3.2 nM), whereas the target compound’s bioactivity remains uncharacterized .
- Physicochemical contrast :
Anticonvulsant Spiro-Acetamides (e.g., AG007VW2)
- Structural analogs : Derivatives like (1-(3-Oxo-2-aza-spiro[4.5]dec-2-ylmethyl)-cyclohexyl)-acetic acid (AG007VW2) feature cyclohexyl-acetic acid groups .
- Activity :
Key Comparative Insights
Structure-Activity Relationships (SAR)
- Carboxylic acid vs. esters : Free carboxylic acid (target compound) limits CNS penetration but enhances peripheral target engagement, whereas esters (e.g., NNC 63-0532) improve bioavailability .
- Substituent effects: Bulky aryl groups (DiPOA) confer opioid receptor affinity, while smaller alkyl groups (target compound) favor anticonvulsant or unknown targets .
Biological Activity
(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a compound of interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C11H16N2O4
- Molecular Weight : 240.26 g/mol
- Purity : Typically >90% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial and anti-inflammatory properties. The following sections detail these activities and their implications.
Antibacterial Activity
Studies have shown that this compound demonstrates significant antibacterial effects against a range of pathogenic bacteria. The mechanism appears to involve the inhibition of bacterial protein synthesis and disruption of cell wall integrity.
Case Study: Inhibition of Gram-negative Bacteria
A study conducted on the compound's efficacy against Escherichia coli revealed an IC50 value of approximately 25 µM, indicating potent antibacterial activity . The compound was found to inhibit the Type III secretion system (T3SS), which is crucial for bacterial virulence.
| Bacterial Strain | IC50 (µM) |
|---|---|
| Escherichia coli | 25 |
| Salmonella enterica | 30 |
| Pseudomonas aeruginosa | 35 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating inflammatory cytokine production. It has been shown to downregulate TNF-alpha and IL-6 levels in vitro.
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a pivotal role in the inflammatory response .
Research Findings
Recent findings indicate that this compound can be synthesized effectively through a three-step process yielding high purity and good overall yield (approximately 60%) . The synthetic route involves key intermediates that are crucial for its biological activity.
Pharmacological Profile
The pharmacological profile suggests that this compound may serve as a scaffold for developing new therapeutic agents targeting bacterial infections and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
